![molecular formula C24H27NO5 B2532118 Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 117210-75-0](/img/structure/B2532118.png)
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
DHPMF derivatives, similar to the well-known drug nifedipine, act as calcium channel blockers (CCBs). These compounds inhibit the L-type voltage-gated calcium channels, which play a crucial role in regulating calcium ion influx into cells. By blocking these channels, DHPMF derivatives reduce vascular smooth muscle contraction, leading to vasodilation and decreased blood pressure. Researchers continue to explore novel DHPMF analogs for improved antihypertensive efficacy .
Antitumor Potential
Studies have suggested that certain dihydropyridines, including DHPMF, exhibit antitumor properties. These compounds interfere with cell proliferation, angiogenesis, and metastasis. Researchers investigate their mechanisms of action and explore their potential as adjuncts in cancer therapy .
Anti-Inflammatory Effects
DHPMF derivatives may modulate inflammatory pathways. By inhibiting pro-inflammatory mediators or signaling pathways, these compounds could be valuable in managing chronic inflammatory conditions. Further research is needed to elucidate their precise mechanisms and therapeutic potential .
Anticonvulsant Properties
Some dihydropyridines, including DHPMF, have shown promise as anticonvulsants. These compounds may affect neuronal excitability and ion channels, making them interesting candidates for epilepsy treatment. However, rigorous preclinical and clinical studies are essential to validate their efficacy and safety .
Cardiovascular Applications Beyond Hypertension
Apart from hypertension, DHPMF derivatives might find applications in other cardiovascular conditions. Researchers explore their effects on arrhythmias, heart failure, and ischemic heart disease. These investigations aim to uncover additional therapeutic uses beyond blood pressure control .
Organocatalysis and Reduction Reactions
In organic synthesis, DHPMF derivatives serve as hydrogen sources in organocatalytic reductive amination and conjugate reduction reactions. Their unique structure allows them to participate in diverse chemical transformations, making them valuable tools for synthetic chemists .
Wirkmechanismus
Target of Action
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridines . Dihydropyridines are known to primarily target calcium channels . These channels control the selective permeability of calcium ions entering the cell membrane . The L-type calcium channel, responsible for the excitation–contraction coupling of cardiac and skeletal smooth muscle, is particularly inhibited by dihydropyridine .
Mode of Action
The compound interacts with its target, the calcium channels, and reduces the influx of calcium ions entering the heart and the vessels . This interaction results in a lowering of the heart rate .
Biochemical Pathways
The compound’s interaction with calcium channels affects the calcium ion-dependent signaling pathways. The reduction in calcium influx can lead to a decrease in the contraction of cardiac and skeletal smooth muscle, affecting the overall cardiovascular function .
Eigenschaften
IUPAC Name |
diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-6-28-23(26)20-15(4)25-16(5)21(24(27)29-7-2)22(20)19-13-12-18(30-19)17-10-8-14(3)9-11-17/h8-13,22,25H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJUYHGDVVOWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)C)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)
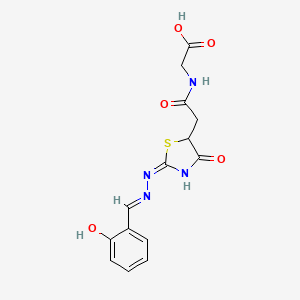

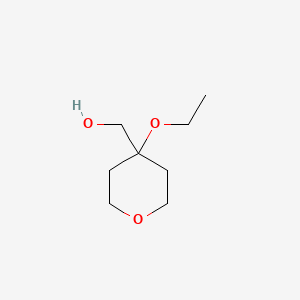
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2532045.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)
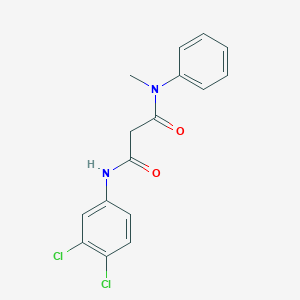
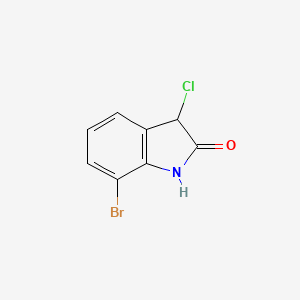
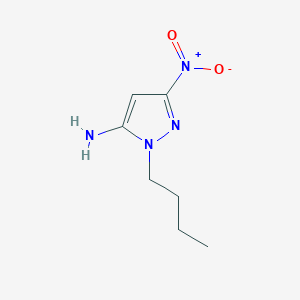
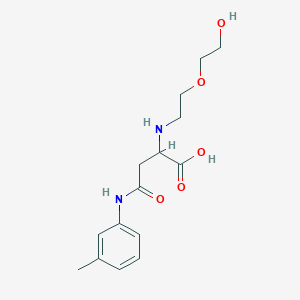

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)